
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine: is an organic compound with the molecular formula C8H17NO2. It is a derivative of 1,3-dioxane, characterized by the presence of an ethyl group and two methyl groups attached to the dioxane ring. This compound is known for its stability and low volatility, making it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine typically involves the following steps:
Nitration of Toluene: Toluene undergoes nitration to form nitrotoluene.
Reduction of Nitrotoluene: The nitrotoluene is then reduced to form toluidine.
Reaction with Glutaric Anhydride: Toluidine reacts with glutaric anhydride to produce 4-methoxycarbonyl-4-methylsulfonyl sulfate.
Cyclization with Ethylene Oxide: The intermediate product undergoes cyclization with ethylene oxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-amine: Lacks the ethyl group, making it less bulky and potentially less reactive.
N-Methyl-2,2-dimethyl-1,3-dioxan-5-amine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2,2-Dimethyl-1,3-dioxan-5-one: A ketone derivative, differing in its reactivity and applications.
Uniqueness
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
N-ethyl-2,2-dimethyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C8H17NO2/c1-4-9-7-5-10-8(2,3)11-6-7/h7,9H,4-6H2,1-3H3 |
Clave InChI |
RDXARCNJNNWFQW-UHFFFAOYSA-N |
SMILES canónico |
CCNC1COC(OC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


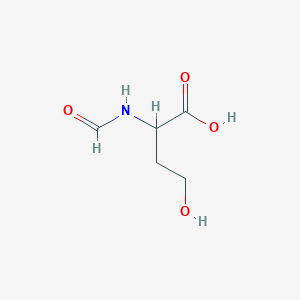
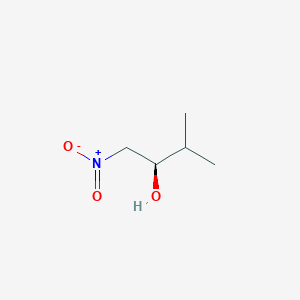
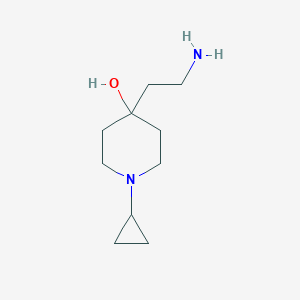
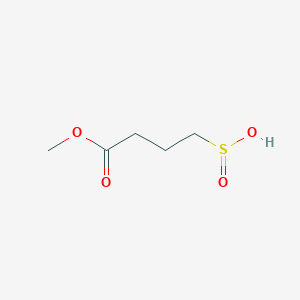
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)


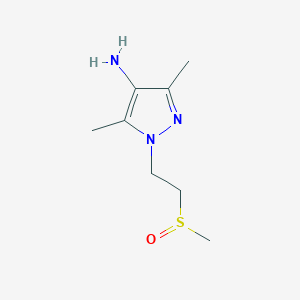
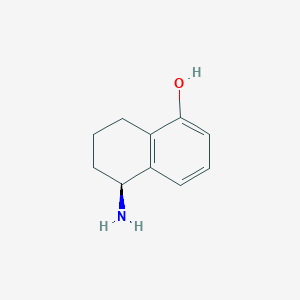

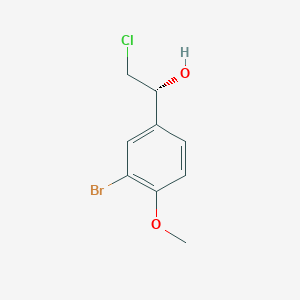
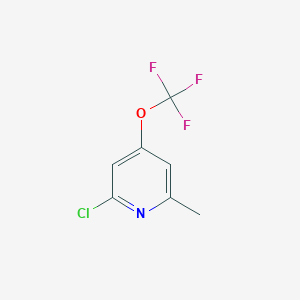
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
